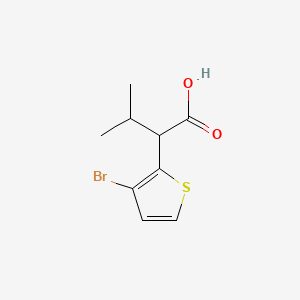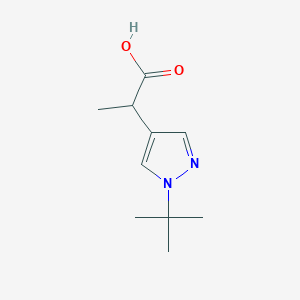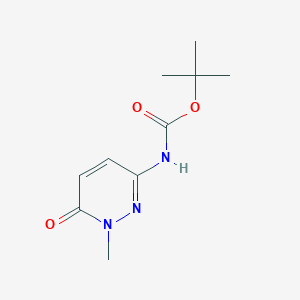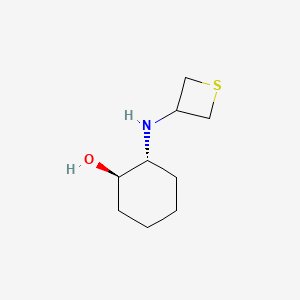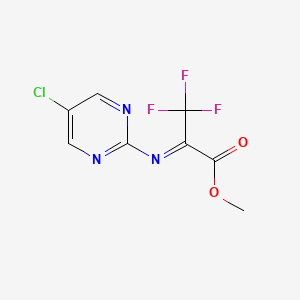
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound used primarily in pharmaceutical chemistry It is known for its unique structure, which includes a trifluoromethyl group and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of 5-chloropyrimidine-2-amine with methyl 3,3,3-trifluoropyruvate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products, depending on the specific oxidizing agent used.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes by binding to active sites or altering protein function .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar chemical properties.
3,3,3-Trifluoropropanoic Acid: Shares the trifluoromethyl group but lacks the pyrimidine moiety.
Methyl 2-(pyrimidin-2-yl)imino-3,3,3-trifluoropropanoate: Similar structure but without the chlorine atom.
Uniqueness
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is unique due to its combination of a chloropyrimidine moiety and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .
Properties
Molecular Formula |
C8H5ClF3N3O2 |
|---|---|
Molecular Weight |
267.59 g/mol |
IUPAC Name |
methyl (2Z)-2-(5-chloropyrimidin-2-yl)imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H5ClF3N3O2/c1-17-6(16)5(8(10,11)12)15-7-13-2-4(9)3-14-7/h2-3H,1H3/b15-5- |
InChI Key |
WCWGQFGQFDGFRH-WCSRMQSCSA-N |
Isomeric SMILES |
COC(=O)/C(=N/C1=NC=C(C=N1)Cl)/C(F)(F)F |
Canonical SMILES |
COC(=O)C(=NC1=NC=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


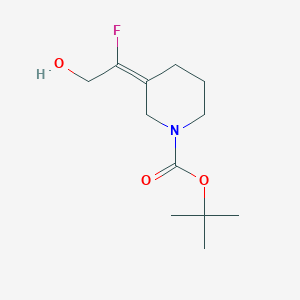
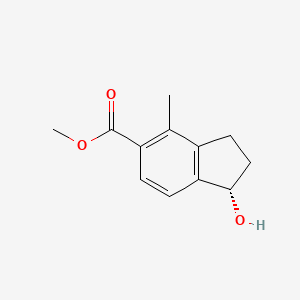
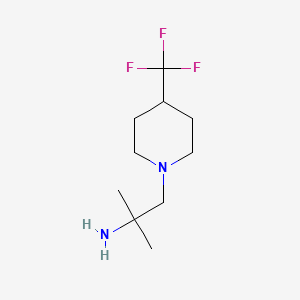
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
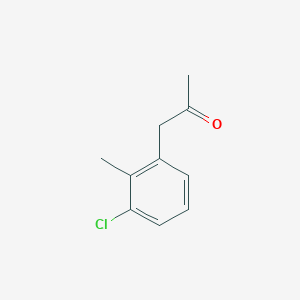
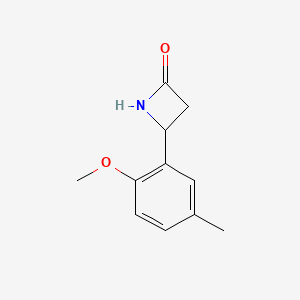
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
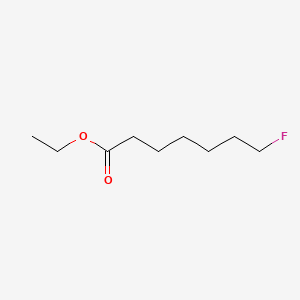
![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
